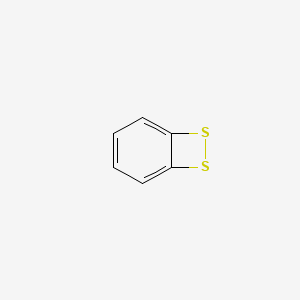
Benzodithiete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzodithiete is an organosulfur compound with the molecular formula C₆H₄S₂ It is characterized by a benzene ring fused with two sulfur atoms, forming a unique heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzodithiete can be synthesized through the activation of bis-o-phenylene tetrasulfide. This activation is typically achieved using catalytic amounts of molybdenum complexes such as Mo(tfd)₂(bdt) (where tfd = S₂C₂(CF₃)₂ and bdt = S₂C₆H₄). The reaction involves [4+2] cycloadditions with alkenes, producing substituted 2,3-dihydro-1,4-benzodithiins .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Benzodithiete undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiins .
Aplicaciones Científicas De Investigación
Benzodithiete has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound and its derivatives are used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of benzodithiete involves its ability to undergo cycloaddition reactions, forming stable heterocyclic compounds. The molecular targets and pathways involved are primarily related to its reactivity with alkenes and other nucleophiles, leading to the formation of various biologically active compounds .
Comparación Con Compuestos Similares
Benzodithiins: These compounds have a similar structure but differ in the position and number of sulfur atoms.
Thiophenes: These are five-membered sulfur-containing heterocycles.
Dithiins: These compounds contain two sulfur atoms in a six-membered ring.
Uniqueness: Benzodithiete is unique due to its specific reactivity and the ability to form stable, biologically active heterocycles. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
81044-78-2 |
|---|---|
Fórmula molecular |
C6H4S2 |
Peso molecular |
140.2 g/mol |
Nombre IUPAC |
7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |
Clave InChI |
BLTJGCJWPSQEMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


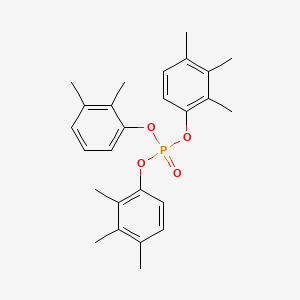
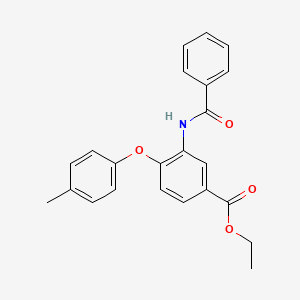

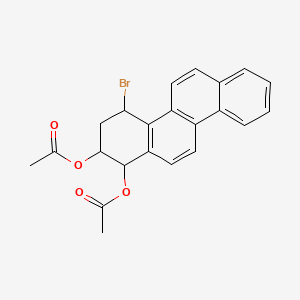
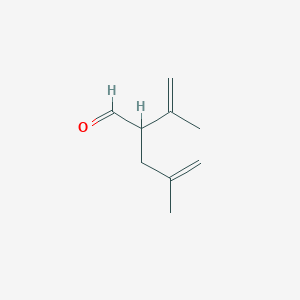


![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)

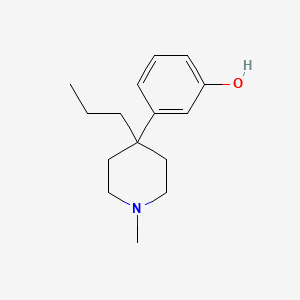
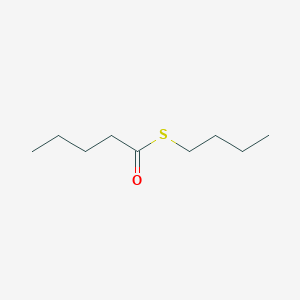
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
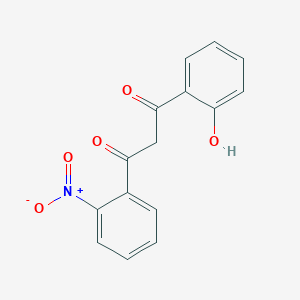
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
